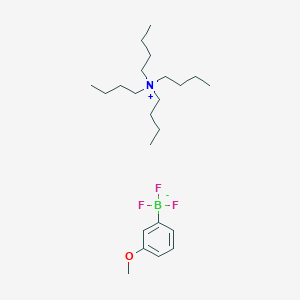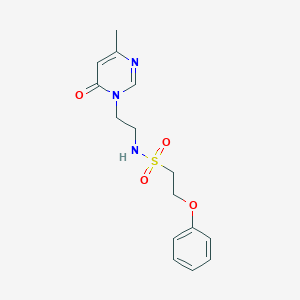
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is a synthetic compound with notable relevance in various scientific disciplines. It is characterized by the presence of a pyrimidine ring, an ethyl linker, a phenoxy group, and a sulfonamide group. This complex structure enables unique chemical behaviors and interactions, making it a subject of interest in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide typically begins with the preparation of intermediate compounds. One approach involves the reaction of 4-methyl-6-oxopyrimidine with ethylene oxide to form the ethyl-linked intermediate. This intermediate is then reacted with 2-phenoxyethanesulfonyl chloride under suitable conditions, often in the presence of a base like triethylamine, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to maintain efficiency and consistency. Solvent selection and purification processes would be optimized to ensure high yields and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide is capable of undergoing various types of chemical reactions:
Oxidation: : Typically involves the sulfonamide group, which can be oxidized under strong oxidizing conditions.
Reduction: : The pyrimidine ring can undergo reduction, although this is less common due to its stability.
Substitution: : The phenoxy group can participate in substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. Conditions vary, but reactions are generally conducted in solvents such as acetonitrile or dichloromethane under controlled temperatures.
Major Products
Oxidation: : Yields sulfonic acid derivatives.
Reduction: : Produces reduced pyrimidine compounds.
Substitution: : Results in substituted phenoxy derivatives, depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactive sulfonamide group and its potential as a building block in synthetic organic chemistry.
Biology
Biologically, it has been investigated for its interactions with enzymes and receptors, particularly those related to nucleotide metabolism due to the pyrimidine structure.
Medicine
In the medical field, derivatives of this compound are explored for their potential as therapeutic agents, particularly in targeting metabolic pathways or as enzyme inhibitors.
Industry
Industrially, it can be used in the synthesis of more complex molecules and materials, leveraging its unique functional groups.
作用機序
The mechanism by which N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenoxyethanesulfonamide exerts its effects largely depends on its target application. In enzyme inhibition, for instance, the compound may bind to the active site of the enzyme, blocking its activity. The molecular targets often involve enzymes or receptors associated with pyrimidine metabolism or sulfonamide-sensitive pathways.
類似化合物との比較
Compared to other compounds with similar structures, such as N-(2-(4-methyl-2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxyethanesulfonamide or N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide, this compound is unique due to the specific positioning and combination of the phenoxy and sulfonamide groups. These structural variations confer different reactivity profiles and biological activities.
List of Similar Compounds
N-(2-(4-methyl-2-oxopyrimidin-1(2H)-yl)ethyl)-2-phenoxyethanesulfonamide
N-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-phenylethanesulfonamide
特性
IUPAC Name |
N-[2-(4-methyl-6-oxopyrimidin-1-yl)ethyl]-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-13-11-15(19)18(12-16-13)8-7-17-23(20,21)10-9-22-14-5-3-2-4-6-14/h2-6,11-12,17H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYUJCDGVHKFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CCNS(=O)(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
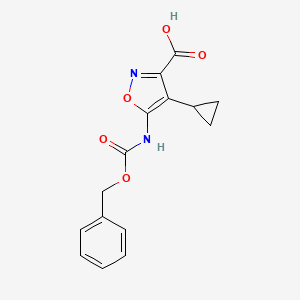

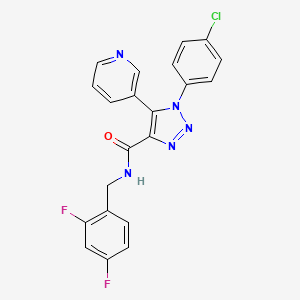
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2791633.png)
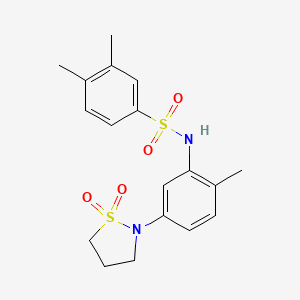

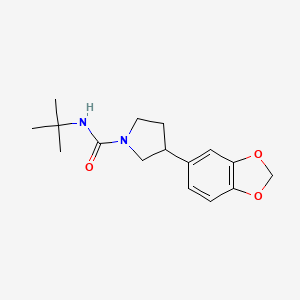
![3-methanesulfonyl-N-(2-{6-methyl-1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2791641.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2791642.png)
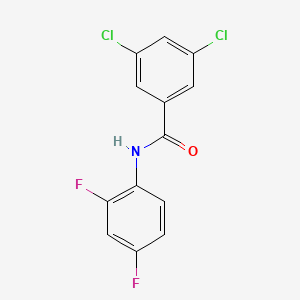
![4-methyl-N-{1-oxo-1-[4-(pyridin-2-yl)piperazin-1-yl]butan-2-yl}benzene-1-sulfonamide](/img/structure/B2791645.png)
![5-chloro-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B2791648.png)
![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2791649.png)
